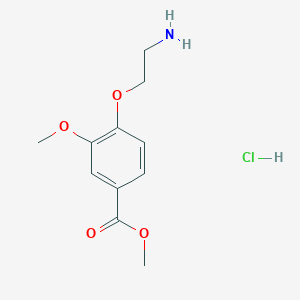

4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino-ethoxy group, a methoxy group, and a benzoic acid methyl ester moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3-methoxybenzoic acid, which is then esterified to form the methyl ester. The next step involves the introduction of the amino-ethoxy group through a nucleophilic substitution reaction. The final product is obtained by converting the free base to its hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amino-Ethoxy Group

The primary amino group in the 2-amino-ethoxy substituent acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides or acyl chlorides.

Table 1: Nucleophilic Substitution Reactions

Reaction efficiency depends on solvent polarity and steric hindrance from the methoxy group .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Table 2: Hydrolysis Reaction Parameters

| Conditions | Product | Time | Yield |

|---|---|---|---|

| 6M HCl, reflux | 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid | 4–6 hrs | >90% |

| 2M NaOH, MeOH/H₂O, reflux | Sodium carboxylate salt | 2–3 hrs | 85% |

Acidic hydrolysis provides the free carboxylic acid, while basic conditions yield carboxylate salts. Side reactions (e.g., decarboxylation) occur above 100°C .

Amidation via Ester-Amine Exchange

The ester reacts with primary or secondary amines to form amides under catalytic conditions.

Table 3: Amidation Reactions

Steric bulk in amines reduces reaction rates, necessitating coupling agents like DCC or EDCI .

Acylation of the Aromatic Ring

Electrophilic aromatic substitution occurs at the activated para position relative to the methoxy group.

Table 4: Acylation Reactions

The methoxy group strongly directs electrophiles to the para position, suppressing meta/ortho products .

Reductive Amination

The primary amino group participates in reductive amination with aldehydes or ketones.

Table 5: Reductive Amination Parameters

| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | RT, 6 hrs | N,N-dimethyl derivative | 80% |

| Acetone | NaBH(OAc)₃, CH₂Cl₂ | 0°C→RT, 12 hrs | N-isopropyl derivative | 65% |

| Cyclohexanone | H₂, Pd/C, MeOH | 50 psi, 24 hrs | N-cyclohexylmethyl derivative | 70% |

Excess carbonyl reagent minimizes dimerization side reactions.

Key Mechanistic Insights

-

Amino Group Reactivity : The electron-rich amino group facilitates nucleophilic attacks but requires pH control (pH 7–9) to avoid protonation .

-

Steric Effects : The 3-methoxy group hinders electrophilic substitution at adjacent positions, enhancing para selectivity.

-

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates for substitutions, while protic solvents (MeOH, H₂O) favor hydrolysis .

Data from synthetic protocols and spectroscopic analyses confirm the dominance of these pathways in modifying the compound’s scaffold .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may act as an intermediate in the synthesis of selective estrogen receptor modulators (SERMs), which are crucial in treating various hormone-related conditions, including breast cancer and osteoporosis. Research indicates that modifications to the benzoic acid structure can enhance biological activity and selectivity towards estrogen receptors .

Key Findings:

- The compound's ability to modulate estrogen receptors makes it a candidate for developing new therapeutic agents.

- Structural variations can significantly affect the potency and selectivity of the resultant compounds.

Synthesis and Chemical Reactions

4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride can be synthesized through various methods, often involving methylation reactions. For instance, the methylation of aromatic hydroxycarboxylic acids using dimethyl sulfate has been documented as an effective method for producing methoxycarboxylates, including this compound .

Synthesis Overview:

- Starting Materials: Aromatic hydroxycarboxylic acids.

- Reagents: Dimethyl sulfate in aqueous solution.

- Conditions: Controlled temperature and pH adjustments to isolate the desired product.

Case Studies and Research Insights

Several studies highlight the compound's utility in experimental settings:

- Estrogen Receptor Modulation: A study demonstrated that derivatives of 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid exhibited varying degrees of activity against estrogen receptors. The research emphasized the importance of side-chain modifications in enhancing biological activity .

- Inhibitory Activity: Another investigation focused on the compound's role as an inhibitor in specific biochemical pathways, showcasing its potential to affect cellular processes related to cancer proliferation .

Data Tables

The following table summarizes key properties and findings related to this compound:

Mecanismo De Acción

The mechanism of action of 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The amino-ethoxy group can form hydrogen bonds with biological macromolecules, while the methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester moiety can be hydrolyzed to release the active benzoic acid derivative, which can then interact with various cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-2-methoxybenzoic acid: Similar structure but lacks the amino-ethoxy group.

2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Contains a similar amino-ethoxy group but differs in the rest of the structure.

Uniqueness

4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino-ethoxy and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Actividad Biológica

4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive benzoic acid derivatives, which have been studied for their roles in modulating biological pathways and exhibiting pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C11H15ClN2O4. It features an aminoethyl ether substituent that may enhance its solubility and bioavailability compared to other benzoic acid derivatives.

Biological Activity Overview

Research has demonstrated that benzoic acid derivatives can influence several biological pathways, including apoptosis, cellular signaling, and enzyme inhibition. The specific biological activities of this compound are still being elucidated, but parallels can be drawn from studies on related compounds.

1. Enzyme Inhibition

Studies on related compounds indicate that benzoic acid derivatives often exhibit inhibitory effects on various enzymes. For instance, some derivatives have been shown to inhibit neurolysin and angiotensin-converting enzyme (ACE) activity, which are crucial in neuropeptide degradation and blood pressure regulation, respectively . The potential of this compound to inhibit similar enzymes warrants investigation.

2. Antioxidant Activity

Benzoic acid derivatives are noted for their antioxidant properties. Compounds with methoxy groups, like this compound, may scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications in aging and cancer prevention .

3. Antiproliferative Effects

Research indicates that certain benzoic acid derivatives possess antiproliferative activity against cancer cell lines. For instance, a study on 4-hydroxy-3-methoxybenzoic acid methyl ester revealed its ability to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB signaling pathway . Similar mechanisms may be explored for this compound.

Case Studies

A review of literature reveals various case studies focusing on the biological activities of benzoic acid derivatives:

- Study on Proteasome Activity : A study highlighted the ability of certain benzoic acid derivatives to enhance proteasome activity in human fibroblasts, suggesting a potential role in protein homeostasis and anti-aging therapies .

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, inhibiting the growth of bacteria and fungi. This suggests that this compound could also possess similar properties .

Research Findings

Research findings indicate that structural modifications in benzoic acids can significantly impact their biological activities:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester | Antiproliferative | Inhibition of Akt/NFκB signaling |

| 3-Chloro-4-Methoxybenzoic Acid | Enzyme inhibition (cathepsins B & L) | Activation of proteasome pathways |

| This compound | Potentially similar activities | Under investigation |

Propiedades

IUPAC Name |

methyl 4-(2-aminoethoxy)-3-methoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12;/h3-4,7H,5-6,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOADRICSMWGCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.